molecular formula C9H18N4OS B12763754 Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- CAS No. 96804-73-8

Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-

Cat. No.: B12763754
CAS No.: 96804-73-8
M. Wt: 230.33 g/mol
InChI Key: TYDWDRDDSRMDPD-UHFFFAOYSA-N
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Description

Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- is a complex organic compound with the molecular formula C9H18N4OS. This compound is characterized by its unique structure, which includes a propanamide backbone with various functional groups attached, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine to form the hydrazide. The final step involves the reaction of the hydrazide with 2-propenylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amine and thioxomethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated products at the amine or thioxomethyl groups.

Scientific Research Applications

Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- involves its interaction with specific molecular targets. The compound is known to interact with enzymes and proteins, potentially inhibiting their activity. The thioxomethyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, 2,2-dimethyl-: A simpler analog with fewer functional groups.

    Propanamide, 3-(2,2-dimethyl-1-((methylamino)thioxomethyl)hydrazino)-: A closely related compound with a methylamino group instead of a propenylamino group.

Uniqueness

Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the propenylamino group distinguishes it from similar compounds, potentially leading to different biological interactions and applications.

Properties

CAS No.

96804-73-8

Molecular Formula

C9H18N4OS

Molecular Weight

230.33 g/mol

IUPAC Name

3-[dimethylamino(prop-2-enylcarbamothioyl)amino]propanamide

InChI

InChI=1S/C9H18N4OS/c1-4-6-11-9(15)13(12(2)3)7-5-8(10)14/h4H,1,5-7H2,2-3H3,(H2,10,14)(H,11,15)

InChI Key

TYDWDRDDSRMDPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(CCC(=O)N)C(=S)NCC=C

Origin of Product

United States

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